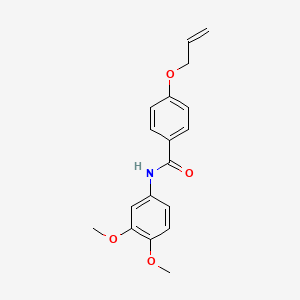
7-chloro-3,5-dimethyl-1-benzofuran-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including those similar to 7-chloro-3,5-dimethyl-1-benzofuran-2-carboxylic acid, often involves the use of condensation reactions, Friedländer synthesis, or modifications thereof. For instance, a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction, highlighting the versatility of benzofuran synthesis methods (Gao et al., 2011).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including chloro and dimethyl substitutions, has been extensively studied using spectroscopic methods and computational chemistry. These studies often focus on understanding the electronic and vibrational properties, molecular docking analysis, and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in determining the compound's reactivity and stability (Sagaama et al., 2020).
Chemical Reactions and Properties
Benzofuran derivatives, including those with chloro and dimethyl groups, are known for their ability to engage in various chemical reactions, forming complexes with metal ions or undergoing transformations that alter their chemical properties. These reactions are crucial for exploring the compound's utility in different chemical and biological applications (Koner & Goldberg, 2009).
Physical Properties Analysis
The physical properties of benzofuran derivatives are significantly influenced by their molecular structure. Factors such as solubility, melting point, and crystalline structure are essential for determining the compound's applicability in various scientific domains. Studies often involve X-ray crystallography to elucidate the crystalline structures and understand the molecular interactions within the compound (Choi et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, reactivity towards nucleophiles and electrophiles, and its behavior under different chemical conditions, are central to its applications in organic synthesis and potential biological activities. These properties are often studied using spectroscopic techniques and computational methods to predict the compound's behavior in various chemical environments (Hiremath et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-3,5-dimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-5-3-7-6(2)9(11(13)14)15-10(7)8(12)4-5/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYBKFWHZKGMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-iodophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408699.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B4408706.png)
![1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4408712.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4408719.png)

![5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide](/img/structure/B4408752.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B4408772.png)


![1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408792.png)
![1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408805.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408812.png)

